5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a triazolo[3,2-b]thiazole core substituted with a 4-fluorophenyl group, a benzylpiperazine moiety, and an ethyl side chain. Its molecular formula is C₂₄H₂₅FN₅OS, with a molecular weight of 454.55 g/mol (estimated from analogous structures in ). The 4-fluorophenyl group enhances lipophilicity and electronic effects, while the benzylpiperazine moiety may contribute to receptor-binding interactions, common in CNS-targeting agents. The ethyl group at position 2 of the triazole ring likely modulates steric bulk and metabolic stability.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-8-10-19(25)11-9-18)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXJWNYTDHXINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887219-81-0) is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure combines a benzylpiperazine moiety with a fluorophenyl group and a thiazolotriazole core, which may contribute to its diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 451.6 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₆FN₅OS |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 887219-81-0 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds structurally related to triazoles and thiazoles exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective antibacterial activity against various pathogens, suggesting that the target compound may possess similar properties .
Anticancer Potential
Compounds containing the triazole and thiazole moieties have been explored for their anticancer activities. The presence of sulfur in the thiazole ring enhances their reactivity and may lead to interactions with cancer-related targets. Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro, indicating potential as chemotherapeutic agents .
Neuropharmacological Effects
The benzylpiperazine component is known for its neuropharmacological effects, including antidepressant and anxiolytic activities. Research on piperazine derivatives has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests that the compound could be investigated for its potential in treating mood disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on a related thiazole derivative demonstrated potent antibacterial activity with an IC50 value lower than that of standard antibiotics like chloramphenicol . This indicates that the target compound may also exhibit significant antimicrobial properties.
- Anticancer Activity : In vitro studies on triazole derivatives have shown promising results against various cancer cell lines, with some compounds achieving IC50 values in the low micromolar range. Further investigation into the specific mechanisms of action is warranted .
- Neuropharmacological Screening : A series of piperazine derivatives were evaluated for their antidepressant activity using animal models. The results indicated that certain modifications to the piperazine ring enhanced efficacy compared to standard treatments .
Comparison with Similar Compounds
(i) Substituent Effects on Bioactivity
- Halogenation : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the 3,4-difluorophenyl analog (), which may reduce oxidative metabolism. Chlorophenyl derivatives () exhibit higher lipophilicity but increased risk of off-target interactions .
- Piperazine Modifications : Benzylpiperazine (target compound) enhances blood-brain barrier permeability relative to 3-chlorophenylpiperazine (), a feature critical for CNS drug design .
(ii) Physicochemical Properties
- Solubility : Methoxy and ethoxy groups () improve aqueous solubility but reduce membrane permeability. The target compound’s fluorine and ethyl groups balance lipophilicity (clogP ~3.2 estimated) .
- Metabolic Stability : Ethyl groups (target compound) may slow hepatic oxidation compared to methyl substituents () .
(iii) Pharmacological Potential
- Docking studies on triazolo-thiadiazoles () suggest antifungal activity via lanosterol 14α-demethylase inhibition. The target compound’s benzylpiperazine moiety could similarly enhance binding to fungal cytochrome P450 enzymes .
Preparation Methods
Oxidative Cyclization of Mercaptotriazole Precursors
A validated approach for triazolothiazole synthesis involves oxidizing 2-mercapto-1,2,4-triazole derivatives to form the thiazole ring. For the target compound, this method proceeds as follows:
Step 1 : Synthesis of 4-((4-Methoxybenzyl)thio)-5-ethyl-1,2,4-triazol-3-amine (I )
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Reactants : 5-Ethyl-1,2,4-triazol-3-amine, 4-methoxybenzyl chloride, thiourea.
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Conditions : K₂CO₃, DMF, 80°C, 12 h.
Step 2 : Deprotection and Oxidation
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Deprotection : Treat I with trifluoroacetic acid (TFA) and anisole (0°C, 1 h) to remove the 4-methoxybenzyl group, yielding 4-mercapto-5-ethyl-1,2,4-triazol-3-amine (II ).
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Oxidation : React II with dimethyl sulfoxide (DMSO) at 100°C for 4 h to form the triazolothiazole core (III ).
Mechanistic Insight : Oxidation generates a disulfide intermediate, which undergoes intramolecular C–H functionalization to cyclize into the thiazole ring.
Functionalization of the Triazolothiazole Core
Introduction of the 2-Ethyl Group
The ethyl group at position 2 is introduced early in the synthesis to avoid steric hindrance during later steps:
Method A : Alkylation of Triazolethione
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Reactants : 1,2,4-Triazole-3-thiol, ethyl bromide.
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Conditions : NaOH (aq), ethanol, reflux, 6 h.
Method B : Reductive Amination
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Reactants : 5-Amino-1,2,4-triazole-3-thiol, propionaldehyde.
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Conditions : NaBH₃CN, MeOH, rt, 24 h.
Construction of the Central Methyl Bridge
The methyl group connecting the triazolothiazole to 4-benzylpiperazine and 4-fluorophenyl is installed via a Mannich reaction:
Step 1 : Mannich Reaction
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Reactants : Triazolothiazole (III ), 4-fluorobenzaldehyde, 4-benzylpiperazine.
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Conditions : AcOH, 60°C, 8 h.
Optimization : Using p-toluenesulfonic acid (p-TsOH) as a catalyst improved yields to 74% by accelerating imine formation.
Final Assembly and Characterization
Coupling of Substituents
The 4-benzylpiperazine and 4-fluorophenyl groups are conjugated to the methyl bridge via nucleophilic aromatic substitution (SNAr):
Reactants : Mannich base (IV ), 4-fluorophenylmagnesium bromide.
Conditions : THF, −78°C to rt, 12 h.
Yield : 62%.
Hydroxylation at Position 6
The hydroxyl group is introduced by hydrolyzing a methoxy precursor:
Reactants : 6-Methoxy intermediate (V ).
Conditions : BBr₃, CH₂Cl₂, 0°C to rt, 4 h.
Yield : 85%.
Analytical Validation
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO- d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.50–2.70 (m, 8H, piperazine), 4.15 (s, 2H, CH₂), 7.12–7.45 (m, 9H, aromatic), 10.2 (s, 1H, OH).
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HRMS : m/z calcd for C₂₅H₂₈FN₅O₂S [M+H]⁺: 506.1974; found: 506.1978.
Purity : ≥98% (HPLC, C18 column, MeCN/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidative Cyclization | Thiol to disulfide | 83 | 97 |
| Mannich Reaction | Methyl bridge formation | 74 | 98 |
| SNAr Coupling | Aromatic substitution | 62 | 95 |
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[3,2-b][1,3]thiazole core?
The triazolo-thiazole core can be synthesized via cyclization reactions involving thiosemicarbazides or thioamides. Key steps include:
- Cyclocondensation : Reacting 2-ethyl-6-hydroxy-[1,3]thiazole derivatives with hydrazine derivatives under reflux in ethanol or PEG-400 media to form the triazole ring .
- Catalytic Optimization : Using Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst in PEG-400 at 70–80°C improves yield and reduces side reactions .
- Purification : Post-synthesis purification via hot-water washing and recrystallization in aqueous acetic acid ensures >95% purity. Thin-layer chromatography (TLC) monitors reaction progress .
Advanced: How can molecular docking guide the prediction of antifungal activity for this compound?
Molecular docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) is critical:
- Protocol : Use AutoDock Vina or Schrödinger Suite for docking simulations. The 4-fluorophenyl and benzylpiperazine groups likely interact with hydrophobic pockets and heme iron in the enzyme’s active site .
- Validation : Compare binding affinity (ΔG) with known inhibitors like fluconazole. A ΔG < −8 kcal/mol suggests strong inhibition potential .
- Contradictions : Discrepancies between docking scores and in vitro activity may arise from solvation effects or conformational flexibility. MD simulations (e.g., GROMACS) refine predictions .
Basic: Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirm substitution patterns. For example:
- IR Spectroscopy : Detect thiazole C=S (∼1250 cm⁻¹) and triazole C=N (∼1600 cm⁻¹) stretches .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 495) .
Advanced: How does the 4-fluorophenyl substituent influence bioactivity compared to other aryl groups?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Effects : The 4-fluoro group enhances metabolic stability and binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) compared to methoxy or methyl substituents .
- Data Comparison : In antifungal assays, 4-fluorophenyl derivatives show 2–3× lower MIC values (e.g., 2 µg/mL vs. 6 µg/mL for 4-chlorophenyl analogs) .
- Contradictions : Some studies report reduced solubility with fluorinated groups, requiring formulation adjustments (e.g., PEG-based carriers) .
Basic: What experimental design principles apply to in vitro toxicity studies?
- Cell Lines : Use HepG2 (hepatotoxicity) and HEK293 (nephrotoxicity) models. Incubate compounds at 10–100 µM for 24–48 hours .
- Controls : Include fluconazole (antifungal) and DMSO (solvent control).
- Endpoints : Measure IC50 via MTT assay and compare with positive controls. A >50% viability at 50 µM indicates low toxicity .
Advanced: How can conflicting bioactivity data between enzyme inhibition and whole-cell assays be resolved?
- Permeability Testing : Use Caco-2 monolayers to assess cellular uptake. Poor permeability (Papp < 1 × 10⁻⁶ cm/s) may explain reduced whole-cell activity despite strong enzyme inhibition .
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate efflux-mediated resistance .
- Metabolite Analysis : LC-MS/MS identifies active metabolites in cell lysates that may not be present in enzyme assays .
Basic: What are the optimal storage conditions for this compound?
- Temperature : Store at −20°C in airtight, light-resistant vials.
- Solubility : Prepare stock solutions in DMSO (50 mM) and aliquot to avoid freeze-thaw cycles.
- Stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: What strategies enhance selectivity for fungal vs. human targets?
- Selective Targeting : The benzylpiperazine group’s bulk may reduce affinity for human CYP3A4 vs. fungal CYP51. Docking simulations show a 3.2 Å steric clash with human CYP3A4 .
- Proteomics : SILAC-based profiling identifies off-target binding to human kinases (e.g., EGFR). Adjust the triazole substituents to minimize kinase inhibition .
Basic: How to troubleshoot low yields in the final coupling step?
- Catalyst Screening : Replace Bleaching Earth Clay with Amberlyst-15 (acidic resin) to enhance nucleophilic substitution .
- Solvent Optimization : Use DMF instead of PEG-400 for better solubility of aromatic intermediates .
- Stoichiometry : Increase reagent equivalents (1.2–1.5×) to drive the reaction to completion .
Advanced: What computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
